molecular formula C14H10Cl2N4O2 B4630935 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-chloro-3-pyridinyl)-2-furamide

5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-chloro-3-pyridinyl)-2-furamide

Cat. No.: B4630935
M. Wt: 337.2 g/mol
InChI Key: JIMXZNDMUDDANM-UHFFFAOYSA-N
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Description

5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-chloro-3-pyridinyl)-2-furamide is a useful research compound. Its molecular formula is C14H10Cl2N4O2 and its molecular weight is 337.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.0180810 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Transformations

Research on pyrazole derivatives, such as the study by El’chaninov et al. (2018), focuses on the synthesis and transformations of these compounds, indicating their versatility in chemical synthesis and potential as building blocks for more complex molecules (El’chaninov et al., 2018).

Heterocyclic Synthesis Applications

Harb et al. (2005) explored pyrazoles as key components in heterocyclic synthesis, leading to new substituted pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. This underscores the role of such compounds in developing novel heterocyclic molecules with potential pharmacological activities (Harb et al., 2005).

Molecular Interaction Studies

Shim et al. (2002) investigated the molecular interactions of a pyrazole derivative with the CB1 cannabinoid receptor, providing a model for studying receptor-ligand interactions and aiding in the design of receptor-specific drugs (Shim et al., 2002).

Anticancer and Anti-inflammatory Agents

Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives showing anticancer and anti-5-lipoxygenase activities. This highlights the therapeutic potential of such derivatives in treating cancer and inflammation (Rahmouni et al., 2016).

Antibacterial Activity

Panda et al. (2011) synthesized pyrazolopyridine derivatives and evaluated their antibacterial activity against various bacteria, indicating the potential of pyrazole derivatives as antibacterial agents (Panda et al., 2011).

Properties

IUPAC Name

5-[(4-chloropyrazol-1-yl)methyl]-N-(2-chloropyridin-3-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N4O2/c15-9-6-18-20(7-9)8-10-3-4-12(22-10)14(21)19-11-2-1-5-17-13(11)16/h1-7H,8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMXZNDMUDDANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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